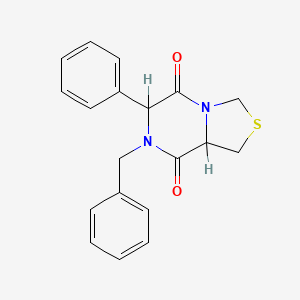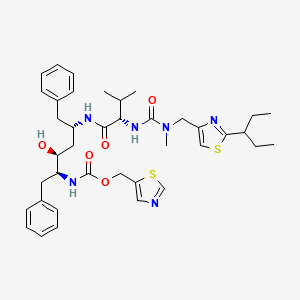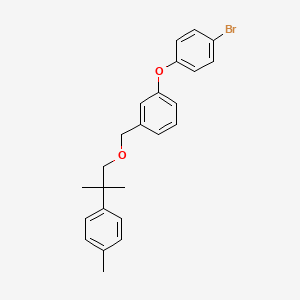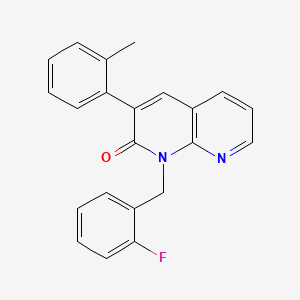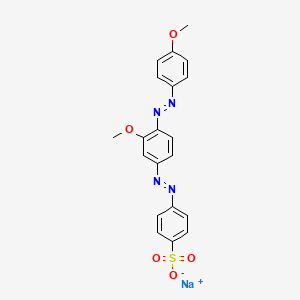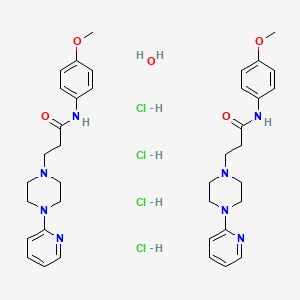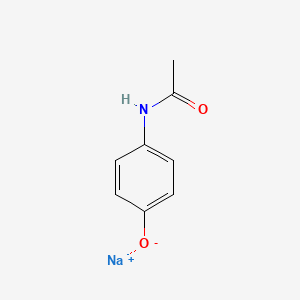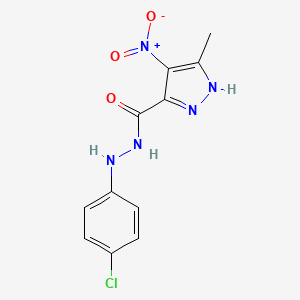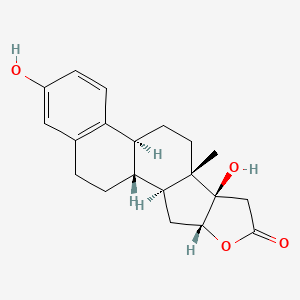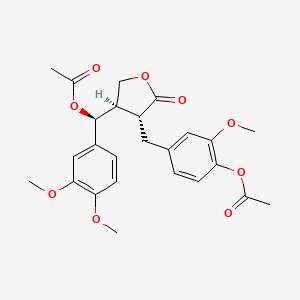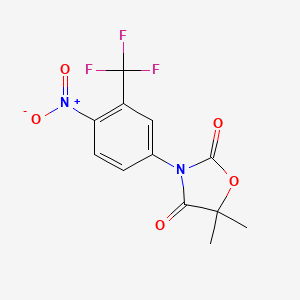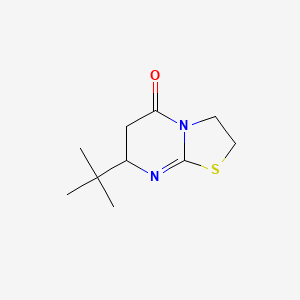
Pyrrolidinium, 1,1'-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ion linked to an androstane skeleton, which is a derivative of androstane, a steroid framework. The diiodide component indicates the presence of two iodine atoms in the molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) typically involves the quaternization of a pyrrolidine derivative with an androstane-based halide. The reaction conditions often require a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction. The process may also involve heating to accelerate the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available steroid precursors. The process includes the functionalization of the steroid framework followed by the introduction of the pyrrolidinium moiety through quaternization. The final step involves the addition of iodine to form the diiodide salt. The entire process is carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in DMF.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with fewer oxygen functionalities.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of steroid-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity. The presence of the androstane skeleton allows it to interact with steroid hormone receptors, potentially influencing gene expression and cellular functions. The pyrrolidinium moiety may also contribute to its overall biological activity by enhancing its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, dichloride): Similar structure but with chlorine atoms instead of iodine.
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, dibromide): Similar structure but with bromine atoms instead of iodine.
Uniqueness
The uniqueness of Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) lies in its specific combination of the androstane skeleton with the pyrrolidinium moiety and the presence of iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
13943-64-1 |
|---|---|
Fórmula molecular |
C29H52I2N2 |
Peso molecular |
682.5 g/mol |
Nombre IUPAC |
1-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-methylpyrrolidin-1-ium;diiodide |
InChI |
InChI=1S/C29H52N2.2HI/c1-28-15-13-23(30(3)17-5-6-18-30)21-22(28)9-10-24-25-11-12-27(31(4)19-7-8-20-31)29(25,2)16-14-26(24)28;;/h22-27H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24+,25+,26+,27+,28+,29+;;/m1../s1 |
Clave InChI |
MFQJSNKMXLSFCD-FZYXPWGASA-L |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C.[I-].[I-] |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


